molecular formula C20H17FO2 B14336095 Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate CAS No. 104761-68-4

Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate

Cat. No.: B14336095
CAS No.: 104761-68-4
M. Wt: 308.3 g/mol
InChI Key: PFHOQCHPLBPFLP-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate typically involves multiple steps, starting from simpler aromatic compounds One common approach is the cyclization of substituted naphthalenes or phenanthrenes under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It is investigated for its potential anticancer properties and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with similar aromatic ring structure but lacking the specific functional groups.

    Benzo(a)pyrene: Another PAH with known carcinogenic properties.

    Chrysene: A PAH with four fused aromatic rings, similar in structure but different in reactivity.

Uniqueness

Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and acetate groups can influence its reactivity, solubility, and interactions with biological molecules.

Properties

CAS No.

104761-68-4

Molecular Formula

C20H17FO2

Molecular Weight

308.3 g/mol

IUPAC Name

(10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracen-7-yl) acetate

InChI

InChI=1S/C20H17FO2/c1-12(22)23-20-17-9-7-15(21)10-14(17)11-19-16-5-3-2-4-13(16)6-8-18(19)20/h6-11H,2-5H2,1H3

InChI Key

PFHOQCHPLBPFLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC(=CC2=CC3=C1C=CC4=C3CCCC4)F

Origin of Product

United States

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